
N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a complex organic compound featuring a thiadiazole ring and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under oxidative conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
The pharmacological profile of N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide includes a range of activities:
Anticancer Activity :
Research has demonstrated that derivatives containing the 1,3,4-thiadiazole nucleus exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Mechanisms of action include the inhibition of DNA and RNA synthesis and interference with key signaling pathways involved in tumorigenesis .
Antimicrobial Properties :
Thiadiazole derivatives have been extensively studied for their antimicrobial effects. This compound has shown promising results against several bacterial strains, including multidrug-resistant pathogens. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic .
Anti-inflammatory Effects :
Studies indicate that compounds with thiadiazole structures possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, making them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HepG-2 and A-549 cell lines. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Activity
In an investigation assessing the antibacterial activity against Staphylococcus aureus strains, this compound demonstrated minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics such as methicillin.
Future Directions and Research Opportunities
The promising pharmacological activities associated with this compound warrant further exploration:
- Optimization of Structure : Modifications to enhance potency and selectivity against specific targets.
- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its anticancer and antimicrobial activities to identify potential biomarkers for treatment response.
Mechanism of Action
The mechanism by which N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its effects depends on its application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiadiazole ring may interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide: Similar structure but with a different substitution pattern on the thiophene ring.
N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-furansulfonamide: Contains a furan ring instead of a thiophene ring.
N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-pyrrolesulfonamide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is unique due to the combination of the thiadiazole and thiophene rings, which confer distinct electronic properties. This makes it particularly valuable in the development of new materials and potential pharmaceuticals.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N,N-dimethyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of thiadiazoles contribute to their ability to interact with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiadiazole precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, a series of 1,3,4-thiadiazole derivatives were evaluated against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. One compound exhibited IC50 values of 4.37 μM for HepG-2 and 8.03 μM for A-549 cells, indicating potent anticancer activity compared to standard drugs like cisplatin . The mechanisms of action include inhibition of DNA synthesis and interference with tubulin polymerization .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. In a study evaluating various synthesized compounds, some exhibited significant antibacterial and antifungal activities against a range of pathogens. For instance, certain derivatives demonstrated effective inhibition against Candida albicans and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in cancer progression and microbial metabolism.
- DNA Interaction : These compounds may bind to DNA or interfere with its replication processes.
- Cell Cycle Arrest : Studies indicate that certain thiadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Anticancer Efficacy
A recent study synthesized a new series of thiadiazole derivatives and evaluated their anticancer efficacy through molecular docking studies targeting dihydrofolate reductase (DHFR). The results indicated that these compounds could effectively bind to DHFR, suggesting a mechanism for their anticancer activity .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of thiadiazole derivatives against various fungal strains. The study highlighted that certain compounds inhibited ergosterol biosynthesis by interacting with fungal enzymes like 14-α-sterol demethylase, showcasing their potential as antifungal agents .
Properties
IUPAC Name |
N,N-dimethyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S3/c1-11(2)16(12,13)8-4-3-7(15-8)6-5-14-10-9-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAZTRZBTSHDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.